molecular formula C5H6N2OS B077329 Pyrimidine, 4-(methylsulfinyl)-(8CI) CAS No. 14080-20-7

Pyrimidine, 4-(methylsulfinyl)-(8CI)

Cat. No.: B077329
CAS No.: 14080-20-7
M. Wt: 142.18 g/mol
InChI Key: LEGJRLXMYHVXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidine, 4-(methylsulfinyl)-(8CI) is a heterocyclic aromatic compound containing a pyrimidine ring substituted with a methylsulfinyl group at the fourth position Pyrimidines are known for their significant roles in biological systems, including their presence in nucleic acids such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 4-(methylsulfinyl)-(8CI) can be achieved through several methods. One common approach involves the reaction of pyrimidine derivatives with methylsulfinylating agents. For instance, the reaction of 4-chloropyrimidine with methylsulfinyl chloride in the presence of a base such as triethylamine can yield Pyrimidine, 4-(methylsulfinyl)-(8CI). The reaction typically occurs under mild conditions and can be completed within a few hours.

Industrial Production Methods: Industrial production of Pyrimidine, 4-(methylsulfinyl)-(8CI) may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: Pyrimidine, 4-(methylsulfinyl)-(8CI) can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The methylsulfinyl group can be reduced to a methylthio group using reducing agents like lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methylsulfinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or acetonitrile.

Major Products Formed:

    Oxidation: 4-(Methylsulfonyl)pyrimidine.

    Reduction: 4-(Methylthio)pyrimidine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyrimidine, 4-(methylsulfinyl)-(8CI) has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways involving pyrimidine derivatives.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Pyrimidine, 4-(methylsulfinyl)-(8CI) involves its interaction with specific molecular targets. The methylsulfinyl group can enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects. For example, in anticancer research, Pyrimidine, 4-(methylsulfinyl)-(8CI) derivatives may inhibit key enzymes involved in cell proliferation.

Comparison with Similar Compounds

    4-(Methylthio)pyrimidine: Similar structure but with a methylthio group instead of a methylsulfinyl group.

    4-(Methylsulfonyl)pyrimidine: Oxidized form of Pyrimidine, 4-(methylsulfinyl)-(8CI) with a sulfone group.

    4-Chloropyrimidine: Precursor used in the synthesis of Pyrimidine, 4-(methylsulfinyl)-(8CI).

Uniqueness: Pyrimidine, 4-(methylsulfinyl)-(8CI) is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The methylsulfinyl group can participate in specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

CAS No.

14080-20-7

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

4-methylsulfinylpyrimidine

InChI

InChI=1S/C5H6N2OS/c1-9(8)5-2-3-6-4-7-5/h2-4H,1H3

InChI Key

LEGJRLXMYHVXFF-UHFFFAOYSA-N

SMILES

CS(=O)C1=NC=NC=C1

Canonical SMILES

CS(=O)C1=NC=NC=C1

Synonyms

Pyrimidine, 4-(methylsulfinyl)- (8CI)

Origin of Product

United States

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